5,7-Diiodoimidazo[5,1-B]thiazole
Overview
Description
5,7-Diiodoimidazo[5,1-B]thiazole: is a heterocyclic compound that features both imidazole and thiazole rings. The presence of iodine atoms at positions 5 and 7 of the imidazo[5,1-B]thiazole scaffold imparts unique chemical and biological properties to this compound. It is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Diiodoimidazo[5,1-B]thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylthiazol-2-ylmethanamine hydrochloride with trifluoroacetic acid anhydride, which acts as both an acylating and cyclodehydrating agent . The reaction conditions often include the use of organic solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
5,7-Diiodoimidazo[5,1-B]thiazole can undergo various chemical reactions, including:
Electrophilic Substitution: The iodine atoms can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The compound can undergo nucleophilic substitution at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The reaction conditions typically involve the use of organic solvents, controlled temperatures, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5,7-Diiodoimidazo[5,1-B]thiazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used to investigate the biological activities of thiazole derivatives, including their interactions with enzymes and receptors.
Industrial Applications: The compound can be used in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5,7-Diiodoimidazo[5,1-B]thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, leading to antimicrobial effects . The exact molecular pathways involved depend on the specific biological context and the target organisms or cells.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,7-Diiodoimidazo[5,1-B]thiazole include other imidazo[5,1-B]thiazole derivatives, such as:
Imidazo[2,1-B]thiazoles: These compounds have a different arrangement of the imidazole and thiazole rings but share similar chemical properties.
Imidazo[1,2-B]thiazoles: Another class of imidazothiazole derivatives with distinct structural features.
Uniqueness
The uniqueness of this compound lies in the presence of iodine atoms at specific positions, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying the effects of halogenation on the properties of imidazothiazole derivatives.
Properties
IUPAC Name |
5,7-diiodoimidazo[5,1-b][1,3]thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2I2N2S/c6-3-4-9(1-2-10-4)5(7)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCCJIFDYNVNNHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(N=C(N21)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2I2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627149 | |
Record name | 5,7-Diiodoimidazo[5,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208722-50-3 | |
Record name | 5,7-Diiodoimidazo[5,1-b][1,3]thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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